[(2R,3R)-3-(2-Iodophenyl)oxiran-2-yl]methanol
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Overview
Description
[(2R,3R)-3-(2-Iodophenyl)oxiran-2-yl]methanol is a chemical compound that features an oxirane ring (epoxide) substituted with a 2-iodophenyl group and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3R)-3-(2-Iodophenyl)oxiran-2-yl]methanol typically involves the epoxidation of a suitable precursor. One common method is the reaction of a 2-iodophenyl-substituted alkene with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions to form the oxirane ring. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
[(2R,3R)-3-(2-Iodophenyl)oxiran-2-yl]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The epoxide ring can be reduced to form a diol.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of 2-iodophenylglyoxal or 2-iodophenylacetic acid.
Reduction: Formation of 2-iodophenyl-1,2-ethanediol.
Substitution: Formation of 2-azidophenyl or 2-thiophenyl derivatives.
Scientific Research Applications
[(2R,3R)-3-(2-Iodophenyl)oxiran-2-yl]methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a chiral building block in asymmetric synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of [(2R,3R)-3-(2-Iodophenyl)oxiran-2-yl]methanol involves its interaction with molecular targets through its functional groups. The oxirane ring can undergo nucleophilic attack, leading to ring-opening reactions that form covalent bonds with target molecules. The iodine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions.
Comparison with Similar Compounds
[(2R,3R)-3-(2-Iodophenyl)oxiran-2-yl]methanol can be compared with other similar compounds, such as:
[(2R,3R)-3-(2-Bromophenyl)oxiran-2-yl]methanol: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and properties.
[(2R,3R)-3-(2-Chlorophenyl)oxiran-2-yl]methanol: Contains a chlorine atom, which affects its chemical behavior and applications.
[(2R,3R)-3-(2-Fluorophenyl)oxiran-2-yl]methanol: Features a fluorine atom, resulting in unique properties compared to the iodine-substituted compound.
Properties
Molecular Formula |
C9H9IO2 |
---|---|
Molecular Weight |
276.07 g/mol |
IUPAC Name |
[(2R,3R)-3-(2-iodophenyl)oxiran-2-yl]methanol |
InChI |
InChI=1S/C9H9IO2/c10-7-4-2-1-3-6(7)9-8(5-11)12-9/h1-4,8-9,11H,5H2/t8-,9-/m1/s1 |
InChI Key |
NACAIYWNYMDRQT-RKDXNWHRSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)[C@@H]2[C@H](O2)CO)I |
Canonical SMILES |
C1=CC=C(C(=C1)C2C(O2)CO)I |
Origin of Product |
United States |
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